

DS-8895a Monoclonal Antibody Technical Support Center

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Compound of Interest		
Compound Name:	DS-8895	
Cat. No.:	B2882344	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the off-target effects of the **DS-8895**a monoclonal antibody.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of DS-8895a?

A1: **DS-8895**a is a humanized, afucosylated IgG1 monoclonal antibody that targets the Ephrin type-A receptor 2 (EphA2).[1][2] Its primary mechanism of action is the induction of potent antibody-dependent cellular cytotoxicity (ADCC).[2][3] By binding to EphA2 on the surface of tumor cells, **DS-8895**a's Fc region engages with FcyRIIIa (CD16) on natural killer (NK) cells.[2] The afucosylation of **DS-8895**a enhances its binding affinity to FcyRIIIa, leading to a more potent ADCC response against EphA2-expressing tumor cells.[2] Preclinical studies have shown that **DS-8895**a can inhibit tumor growth in xenograft models.[3]

Q2: What are the known on-target, off-tumor effects of **DS-8895**a?

A2: On-target, off-tumor effects occur when the antibody binds to its target (EphA2) on normal, non-cancerous tissues. EphA2 is expressed at low levels in a variety of normal adult tissues, including the skin, colon, bladder, kidney, lung, stomach, and bone marrow.[1][4][5] Therefore, administration of **DS-8895**a could potentially lead to ADCC activity against these normal tissues.



One significant on-target, off-tumor adverse event observed in a Phase I clinical trial was a Grade 4 decrease in platelet count (thrombocytopenia) in one patient.[1][6] Although a study in EphA2 knockout mice suggested that EphA2 is not essential for normal hematopoiesis, its expression in bone marrow suggests that the observed thrombocytopenia could be an ontarget effect due to ADCC against platelet precursors.[7]

Q3: What are the potential off-target effects of DS-8895a?

A3: Off-target effects are adverse effects caused by the antibody binding to a molecule other than its intended target (EphA2). Preclinical studies suggested that off-target binding of **DS-8895**a is unlikely.[3] However, infusion-related reactions (IRRs) were observed in about half of the patients in a Phase I study.[1][8] These reactions, which can include fever, chills, and nausea, are likely a result of the on-target ADCC mechanism, leading to cytokine release, rather than a specific off-target binding event. A transient increase in serum inflammatory cytokines was observed after **DS-8895**a administration.[1]

Q4: Why was the clinical development of DS-8895a halted?

A4: The development of **DS-8895**a was discontinued due to limited therapeutic efficacy observed in Phase I clinical trials.[4][6][9] A bioimaging study using 89Zr-**DS-8895**a revealed low tumor uptake of the antibody, which likely contributed to its modest anti-tumor activity.[4][9]

Troubleshooting Guides Issue 1: Unexpected Cytotoxicity in In Vitro Assays

Question: We are observing cytotoxicity in our EphA2-negative control cell line when treated with **DS-8895**a in our ADCC assay. What could be the cause?

Possible Causes and Solutions:

- Low-level EphA2 expression: Confirm the absence of EphA2 expression in your control cell line using highly sensitive methods like flow cytometry or western blot. Some cell lines may have very low, yet detectable, levels of EphA2 expression.
- Fc receptor-mediated, non-specific binding: Your control cell line might express Fc receptors
 that can non-specifically bind to the Fc region of DS-8895a, leading to unintended effector



cell activation.

- Solution: Use an isotype control antibody with the same afucosylated Fc region to determine the level of background, non-specific cytotoxicity.
- Contamination: Mycoplasma or other contaminants in your cell culture could be activating the effector cells.
 - Solution: Regularly test your cell lines for contamination.

Issue 2: High Background in Immunoassays

Question: We are experiencing high background signal when using **DS-8895**a in our ELISA/Flow Cytometry experiments. How can we reduce this?

Possible Causes and Solutions:

- Insufficient blocking: Inadequate blocking of non-specific binding sites can lead to high background.
 - Solution: Increase the concentration and/or incubation time of your blocking buffer.
 Consider using a blocking buffer containing serum from the same species as your secondary antibody.
- Antibody concentration too high: Using an excessive concentration of DS-8895a can result in non-specific binding.
 - Solution: Perform a titration experiment to determine the optimal concentration of DS-8895a that provides a good signal-to-noise ratio.
- Inadequate washing: Insufficient washing between antibody incubation steps can leave unbound antibody behind.
 - Solution: Increase the number and duration of wash steps.

Quantitative Data Summary

Table 1: Summary of Drug-Related Adverse Events (AEs) in Phase I Study



Adverse Event Category	Percentage of Patients (n=37)	
Any Drug-Related AE	64.9%[1]	
Grade ≥ 3 Drug-Related AEs	8.1%[1]	
Infusion-Related Reactions	51.4%[1]	
Grade 4 Platelet Count Decreased	2.7% (1 patient)[1]	

Experimental Protocols

Protocol 1: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Objective: To measure the ability of **DS-8895**a to induce NK cell-mediated lysis of EphA2-positive target cells.

Materials:

- EphA2-positive target cells (e.g., MDA-MB-231)
- EphA2-negative control cells
- Human Natural Killer (NK) cells (effector cells)
- **DS-8895**a antibody
- Isotype control antibody
- · Cell culture medium
- Cytotoxicity detection kit (e.g., LDH release assay)

Methodology:

 Target Cell Preparation: Plate target cells in a 96-well plate and allow them to adhere overnight.



- Antibody Dilution: Prepare serial dilutions of **DS-8895**a and the isotype control antibody.
- Antibody Incubation: Add the diluted antibodies to the target cells and incubate for 1 hour at 37°C.
- Effector Cell Addition: Add NK cells to the wells at a specified effector-to-target (E:T) ratio.
- Co-incubation: Incubate the plate for 4-6 hours at 37°C.
- Cytotoxicity Measurement: Measure the release of lactate dehydrogenase (LDH) or another marker of cell lysis according to the manufacturer's instructions for the cytotoxicity detection kit.
- Data Analysis: Calculate the percentage of specific lysis for each antibody concentration.

Protocol 2: Flow Cytometry for NK Cell Activation

Objective: To assess the activation of NK cells in response to **DS-8895**a treatment.

Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- DS-8895a antibody
- EphA2-positive target cells
- Fluorochrome-conjugated antibodies against CD3, CD56, CD16, and an activation marker (e.g., CD137 or CD107a)
- Flow cytometer

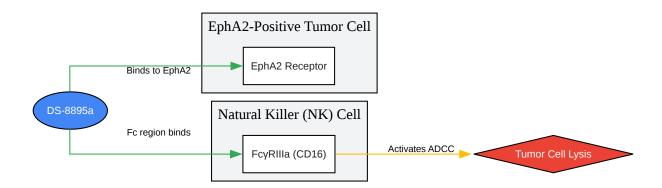
Methodology:

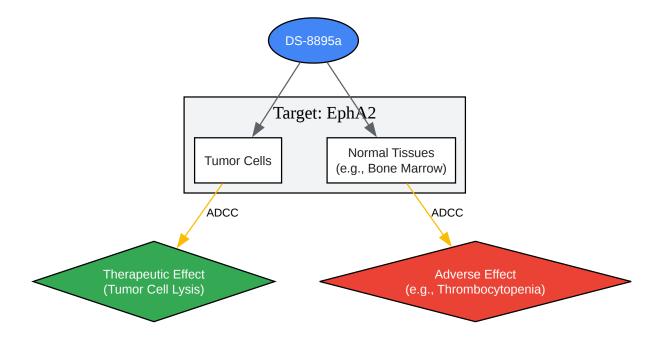
- Cell Co-culture: Co-culture PBMCs with EphA2-positive target cells in the presence of DS-8895a or a control antibody for a specified time.
- Cell Staining: Harvest the cells and stain with a cocktail of fluorochrome-conjugated antibodies against the cell surface markers.



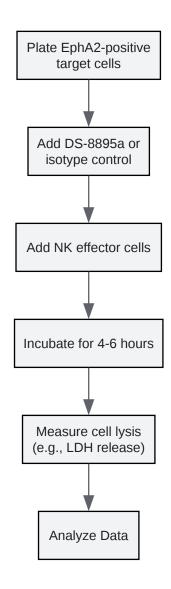
- Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
- Gating Strategy:
 - Gate on the lymphocyte population based on forward and side scatter.
 - Identify NK cells as CD3-negative, CD56-positive.
 - Within the NK cell population, quantify the percentage of cells expressing the activation marker.

Visualizations









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